Ethyl 3H-pyrrolizine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3H-pyrrolizine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-13-10(12)8-6-9-4-3-5-11(9)7-8/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYHVLPMFBPYAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CN2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514925 | |
| Record name | Ethyl 3H-pyrrolizine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61338-77-0 | |
| Record name | Ethyl 3H-pyrrolizine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 3h Pyrrolizine 2 Carboxylate and Analogues
De Novo Synthesis Approaches
The de novo synthesis of the pyrrolizine ring system is crucial for creating structural diversity and accessing novel derivatives. Several powerful methods have been reported, each with its own advantages and substrate scope.
KHMDS-Catalyzed Carbocyclization Reactions of N-Alkynyl Proline Carboxylates
A highly efficient method for the preparation of 1H-pyrrolizine carboxylates involves the potassium hexamethyldisilazide (KHMDS)-catalyzed carbocyclization of N-alkynyl proline carboxylates. tandfonline.comfigshare.com This approach provides a practical and rapid route to pyrrolizine derivatives under mild reaction conditions. figshare.comresearchgate.net The reaction proceeds via a 5-endo-dig cyclization, facilitated by the strong, non-nucleophilic base KHMDS. figshare.com
The optimization of reaction conditions has shown that using KHMDS in toluene (B28343) at room temperature leads to high yields of the desired pyrrolizine carboxylates. researchgate.net The process is generally complete within a short timeframe, typically 0.5 to 1 hour. researchgate.net This method has been successfully applied to a variety of substrates, demonstrating its versatility in generating a library of pyrrolizine compounds. researchgate.netresearchgate.net
Table 1: Optimization of KHMDS-Catalyzed Cyclization researchgate.net
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KH (1.0) | MeCN | rt | 3 | Decomposed |
| 2 | KOtBu (1.0) | t-BuOH | rt | 9 | NR |
| 3 | KOtBu (2.0) | t-BuOH | rt-60 | 8 | NR |
| 4 | LDA (1.5) | THF | -78 to rt | 3 | Decomposed |
| 5 | BuLi (1.1) | THF | -78 to rt | 2 | 20 |
| 6 | BuLi (1.5) | THF | -78 to rt | 16 | 25 |
| 7 | NaHMDS (1.0) | THF | 0 to rt | 3 | 32 |
| 8 | LiHMDS (1.0) | THF | rt | 2 | 46 |
| 9 | LiHMDS (1.5) | THF | rt | 2 | 55 |
| 10 | KHMDS (1.0) | Toluene | rt | 2 | 70 |
| 11 | KHMDS (2.0) | Toluene | 0 to rt | 1 | 73 |
| 12 | KHMDS (0.5) | Toluene | 0 to rt | 0.5 | Quantitative |
| 13 | KHMDS (0.25) | Toluene | 0 to rt | 0.5 | 66 |
NR: No Reaction. All reactions were performed under an inert atmosphere. Yields were determined after column chromatography.
Intramolecular Carbenoid Reactions and Related Cyclizations
The synthesis of ethyl 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate has been achieved through an intramolecular carbenoid reaction. researchgate.net The decomposition of ethyl 2-diazo-4-(pyrrol-1-yl)butanoate, promoted by cupric ion (or copper) or boron trifluoride, leads to the formation of the target pyrrolizine derivative, albeit often in mixtures with other products. researchgate.net
Another related approach involves the rhodium(II)-catalyzed reaction of N-acyl 2-diazo-3-oxobutanoates. This reaction proceeds through the generation of a carbonyl ylide, which then rearranges to form a pyrrole (B145914) derivative. researchgate.net This method highlights the utility of metal-catalyzed cyclizations in constructing complex heterocyclic systems.
1,3-Dipolar Cycloaddition Strategies for Pyrrolizine Scaffold Construction
The 1,3-dipolar cycloaddition reaction is a powerful and versatile tool for the synthesis of five-membered heterocyclic compounds, including the pyrrolizine scaffold. nih.govwikipedia.org This strategy typically involves the reaction of a 1,3-dipole with a dipolarophile. wikipedia.org Azomethine ylides are commonly employed as the 1,3-dipole for constructing the pyrrolidine (B122466) ring, a key component of the pyrrolizine system. wikipedia.orgacs.org
Cyclisation of Enamino Malonates and Related Pathways
The synthesis of pyrrole derivatives, which can serve as precursors to pyrrolizines, can be achieved through the cyclization of enamino malonates. A notable example is the regioselective formation of ethyl pyrrole-2-carboxylates via the reductive condensation of enaminones with ethyl 2-oximinoacetoacetate. researchgate.net While not a direct synthesis of the bicyclic pyrrolizine system, this method provides valuable substituted pyrrole intermediates that can be further elaborated to construct the desired scaffold. The Paal-Knorr synthesis, a classical method for pyrrole formation, has also been modified to proceed under milder, more environmentally friendly conditions, expanding its applicability to sensitive substrates. researchgate.net
Other Reported Synthetic Pathways for Ethyl 3H-Pyrrolizine-2-carboxylate and Related Esters
Several other synthetic routes have been developed for the synthesis of pyrrolizine esters. For instance, a one-pot condensation of triphenylphosphine (B44618) and dialkyl acetylenedicarboxylates in the presence of an NH-acid like 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanone can lead to the formation of dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate through an intramolecular Wittig reaction. researchgate.net
Furthermore, the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters, which can be useful intermediates, has been achieved through the reaction of primary nitro compounds with enamino esters in the presence of a dehydrating agent like phosphorus oxychloride. orgsyn.org This method is highly selective and provides access to a range of isoxazole (B147169) derivatives. orgsyn.org
Regioselective and Stereoselective Synthesis
Achieving regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis, particularly for the construction of complex molecules like pyrrolizine alkaloids.
In the context of 1,3-dipolar cycloadditions, the regioselectivity is often controlled by the nature of the dipolarophile. nih.gov The use of different 1,4-enedione derivatives as dipolarophiles in reactions with isatin-derived azomethine ylides allows for the switchable and divergent synthesis of functionalized N-fused pyrrolidinyl spirooxindoles with excellent diastereoselectivities. nih.gov
Similarly, the Knorr-type synthesis of ethyl pyrrole-2-carboxylates from enaminones demonstrates excellent regioselectivity. researchgate.net Uncatalyzed approaches for the preparation of 3-aroylindoles from nitrosoarenes and aromatic terminal ethynyl (B1212043) ketones also exhibit excellent regioselectivity, providing a direct route to these valuable compounds. researchgate.net
Stereoselective synthesis of highly functionalized proline derivatives, which are key building blocks for pyrrolizidines, has been achieved through a Cu(I)-catalyzed cascade reaction of CF3-substituted allenynes and tosylazide. nih.gov This method affords new proline frameworks with high diastereoselectivity. nih.gov The use of chiral catalysts in 1,3-dipolar cycloadditions of azomethine ylides has also proven to be a powerful strategy for achieving high enantioselectivity in the synthesis of pyrrolidine-containing scaffolds. acs.org
Catalytic Enantioselective Approaches to Pyrrolizine Carboxylates
The development of catalytic enantioselective methods provides an efficient pathway to chiral pyrrolizine carboxylates. These approaches utilize small amounts of a chiral catalyst to generate large quantities of an enantioenriched product.
One prominent method involves the use of isothiourea catalysis. rsc.org In a notable example, the synthesis of a pyrrolizine carboxylate was achieved with an excellent yield and high enantioselectivity. The reaction employed the chiral isothiourea catalyst (+)-BTM in dichloromethane (B109758) (CH2Cl2), yielding the desired product in 80% yield and over 99% enantiomeric excess (ee). rsc.org This demonstrates the effectiveness of organocatalysis in creating highly pure stereoisomers of the pyrrolizine core.
Another powerful strategy is the organocatalytic, enantioselective [6+2] cycloaddition. acs.org This method utilizes a chiral BINOL-derived phosphoric acid as the catalyst. The reaction proceeds between 1H-pyrrole-2-carbinols and aryl acetaldehydes to form densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. acs.org These products can be further manipulated to yield various pyrrolizine derivatives. This approach is significant as it establishes a one-step process to access complex pyrrolizine backbones with good yields and high stereoselectivity. acs.org
The table below summarizes key findings from a catalytic enantioselective synthesis. rsc.org
| Catalyst | Solvent | Yield | Enantiomeric Excess (ee) |
| (+)-BTM | CH₂Cl₂ | 80% | >99% |
Control of Absolute and Relative Stereochemistry in Pyrrolizine Synthesis
Achieving control over both absolute and relative stereochemistry is a critical challenge in the synthesis of complex molecules like pyrrolizine carboxylates. Absolute stereochemistry refers to the three-dimensional arrangement of atoms in a chiral molecule (the specific enantiomer, R or S), while relative stereochemistry describes the orientation of different stereocenters within the same molecule (diastereomers, e.g., syn or anti).
In isothiourea-catalyzed syntheses, excellent control over both aspects has been reported. For instance, a reaction yielded the pyrrolizine product with a diastereomeric ratio (dr) of greater than 95:5, alongside an enantiomeric excess exceeding 99%. rsc.org This indicates that the catalyst effectively dictates the approach of the reactants to form predominantly one diastereomer and one enantiomer.
Similarly, the phosphoric acid-catalyzed [6+2] cycloaddition is notable for its ability to create three contiguous stereocenters with good diastereoselectivity and high enantioselectivity. acs.org The use of fully substituted pyrroles is generally required for the reaction to proceed to completion. acs.org The determination of the final product's stereochemistry is often confirmed through advanced analytical techniques. The absolute configuration of a molecule can be definitively established using X-ray crystallography on a suitable crystalline derivative. nih.govresearchgate.netnih.gov This technique provides a detailed three-dimensional map of the atoms in the molecule. nih.govnih.gov
The table below illustrates the levels of stereochemical control achieved in a representative pyrrolizine synthesis. rsc.org
| Stereochemical Outcome | Value |
| Diastereomeric Ratio (dr) | >95:5 |
| Enantiomeric Excess (ee) | >99% |
Optimization of Reaction Conditions and Efficiency
The efficiency of a synthetic route is highly dependent on the optimization of various reaction parameters, including solvent, temperature, and reaction time. The goal is to maximize the yield of the desired product while minimizing reaction time and the formation of byproducts.
In the synthesis of spiro[pyrrolizidine-3,3'-oxindoles], a related class of compounds, a study of reaction conditions found that the choice of solvent was critical. researchgate.net The reaction of (E)-1,5-diarylpent-4-ene-1,3-diones, isatins, and L-proline showed that using isopropanol (B130326) (i-PrOH) as the solvent at room temperature resulted in an 82% yield within 4 hours, which was superior to other solvents tested. researchgate.net
For the synthesis of pyrrolizine carboxylates, specific conditions have been reported to achieve high yields. rsc.org The purification of the crude product is typically performed using column chromatography. rsc.org The reaction temperature is another key variable; different steps may require specific temperatures, ranging from -78 °C to reflux, to proceed efficiently. rsc.org Microwave heating has also been explored to accelerate reactions, with studies optimizing temperature and duration to improve yields. For instance, in a related synthesis, heating at 130 °C for 20 minutes under microwave conditions was found to be optimal. nih.gov
The following table demonstrates the effect of solvent choice on the yield of a three-component reaction to form a spiro[pyrrolizidine-3,3'-oxindole], highlighting the importance of optimization. researchgate.net
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | H₂O | 12 | 65 |
| 2 | EtOH | 6 | 78 |
| 3 | i-PrOH | 4 | 82 |
| 4 | CH₃CN | 12 | 70 |
| 5 | THF | 24 | 55 |
| 6 | CH₂Cl₂ | 24 | 40 |
| 7 | Toluene | 24 | 35 |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹³C NMR: This would reveal the number of distinct carbon environments in the molecule, distinguishing between the carbons of the heterocyclic core, the ester carbonyl group, and the ethyl group.
¹⁹F NMR: This technique would only be applicable if the molecule were fluorinated. For the parent compound, this analysis is not relevant.
A hypothetical data table for ¹H NMR might look like this:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Hypothetical Value | e.g., t | 3H | CH₃ (ethyl) |
| Hypothetical Value | e.g., q | 2H | CH₂ (ethyl) |
| Hypothetical Value | e.g., m | 1H | Pyrrolizine H |
| Hypothetical Value | e.g., m | 1H | Pyrrolizine H |
| Hypothetical Value | e.g., s | 1H | Pyrrolizine H |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy measures the energy of molecular vibrations, which are specific to the types of chemical bonds and functional groups present.
FT-IR (Fourier-transform infrared) Spectroscopy: This would show characteristic absorption bands for the functional groups in Ethyl 3H-pyrrolizine-2-carboxylate. Key expected signals would include the C=O stretching of the ester, C-O stretching, C-N stretching, and various C-H stretching and bending vibrations of the aromatic ring and the ethyl group.
Raman Spectroscopy: As a complementary technique to FT-IR, Raman spectroscopy would also provide information on the vibrational modes of the molecule, being particularly sensitive to non-polar bonds.
A representative FT-IR data table would list the following:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Hypothetical ~1720 | Strong | C=O stretch (ester) |
| Hypothetical ~1200 | Strong | C-O stretch (ester) |
| Hypothetical ~3100-3000 | Medium | =C-H stretch (aromatic) |
| Hypothetical ~2980-2850 | Medium | C-H stretch (aliphatic) |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio, which allows for the unambiguous determination of its elemental composition and molecular formula. Analysis of the fragmentation pattern gives further structural information. For this compound (C₁₀H₁₁NO₂), the expected exact mass would be calculated and compared to the experimental value.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Should a suitable single crystal of this compound be obtained, X-ray crystallography could provide a definitive three-dimensional model of the molecule in the solid state. This would confirm the connectivity of all atoms and provide precise bond lengths, bond angles, and information about the planarity of the pyrrolizine ring system and the conformation of the ethyl ester group.
Chiral Chromatography for Enantiomeric Purity and Isomeric Separation
Chiral chromatography, such as Chiral High-Performance Liquid Chromatography (HPLC), is used to separate enantiomers of a chiral compound. If this compound were synthesized as a racemate and contained a stereocenter, this technique would be essential for separating the two enantiomers and determining the enantiomeric purity of a sample. The specific chiral stationary phase and mobile phase conditions would need to be developed experimentally.
Computational and Theoretical Studies on Ethyl 3h Pyrrolizine 2 Carboxylate
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like pyrrolizine derivatives to predict their geometries and electronic characteristics with high accuracy. nih.govnih.gov Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-31G(d,p) or 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.govnih.gov
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For pyrrolizine derivatives, theoretical calculations help to establish key structural parameters like bond lengths and bond angles. nih.gov
Conformational analysis, often performed by rotating specific dihedral angles and calculating the corresponding energy, identifies the most stable conformer of the molecule. nih.gov For Ethyl 3H-pyrrolizine-2-carboxylate, this would involve analyzing the orientation of the ethyl carboxylate group relative to the pyrrolizine ring system. Studies on similar bicyclic structures indicate that intermolecular hydrogen bonding can play a significant role in stabilizing certain conformations, potentially leading to the formation of dimers. nih.govresearchgate.net
Table 1: Representative Theoretical Structural Parameters for Pyrrole-based Carboxylates
| Parameter | Description | Typical Calculated Value |
| Bond Length | C=O (carbonyl) | ~1.22 Å |
| C-O (ester) | ~1.35 Å | |
| N-H (pyrrole) | ~1.01 Å | |
| Bond Angle | O=C-O (ester) | ~124° |
| C-N-C (pyrrole ring) | ~108° | |
| Dihedral Angle | Rotation around C-C ester bond | Defines stable rotamers |
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.org
The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov For pyrrolizine systems, DFT calculations are used to map the distribution of these orbitals and calculate the energy gap, providing insights into the molecule's potential for engaging in chemical reactions. nih.gov
Table 2: Frontier Molecular Orbital Data from DFT Calculations
| Orbital | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons. |
| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons. |
| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. nih.gov |
The Molecular Electrostatic Potential Surface (MEPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEPS map plots the electrostatic potential onto the electron density surface.
Different colors on the MEPS map represent different potential values:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. These typically occur around electronegative atoms like oxygen or nitrogen.
Blue: Indicates regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.
Green: Represents areas with neutral or zero potential.
For this compound, the MEPS analysis would likely show negative potential (red) around the carbonyl oxygen atoms of the ester group, identifying them as sites for electrophilic interaction, such as hydrogen bonding.
Mechanistic Pathway Elucidation via Transition State Calculations
Theoretical calculations are instrumental in elucidating reaction mechanisms by identifying and characterizing transition states—the highest energy points along a reaction coordinate. By calculating the energy barriers (activation energies) associated with different potential pathways, chemists can predict the most likely mechanism for a chemical transformation. nih.gov
For the synthesis of pyrrolizine derivatives, DFT can be used to model the reaction steps, such as cyclization or condensation reactions. researchgate.net Transition state theory (TST) can be combined with these calculations to estimate reaction rates. nih.gov This approach allows for a deep understanding of how reactants are converted to products, which is essential for optimizing reaction conditions and improving yields.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net 3D-QSAR models are developed by correlating the physicochemical properties (descriptors) of molecules with their known activities, such as inhibitory concentrations (IC₅₀). nih.govnih.gov
Pharmacophore modeling is a related technique that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target. nih.gov A validated pharmacophore model can then be used as a 3D query to screen large databases for new, structurally diverse compounds with the potential for similar biological activity. nih.govnih.gov For pyrrolizine derivatives, QSAR and pharmacophore studies can help identify the key structural motifs responsible for their anti-inflammatory or anti-cancer effects and guide the synthesis of more potent analogues. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions (e.g., COX-1/2, HIV Integrase)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is widely used in drug discovery to understand how a potential drug interacts with its biological target at the molecular level.
For pyrrolizine derivatives, docking studies have been extensively performed to investigate their interactions with cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.govresearchgate.net These studies have shown that pyrrolizine-based compounds can fit into the active sites of both COX-1 and COX-2. researchgate.netresearchgate.net The simulations reveal key interactions, such as hydrogen bonds with critical amino acid residues like His90 and Arg513 in the COX-2 active site, which are crucial for inhibitory activity. nih.govnih.gov Docking results often include a binding energy score, which estimates the affinity of the ligand for the protein; a more negative score typically indicates a stronger interaction. nih.govnih.gov
Beyond anti-inflammatory targets, docking studies can also explore the potential of these scaffolds against other enzymes. For instance, the chelating motifs present in some heterocyclic compounds make them candidates for inhibiting enzymes like HIV integrase, which relies on metal ions for its function. nih.gov
Table 3: Representative Molecular Docking Results for Pyrrolizine Derivatives with COX-2
| Compound Type | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Pyrrolizine-NSAID Hybrid | COX-2 | -10.70 to -12.56 | His90, Arg513, Tyr355 nih.govnih.gov |
| Pyrrolizine-5-carboxamide | COX-2 | (Varies) | (Not specified) |
| Indolizine-based derivative | COX-2 | (Varies) | His90, Arg513 nih.govnih.gov |
Biological Investigations and Mechanistic Insights in Vitro Studies
Antineoplastic and Antiproliferative Activities (In Vitro)
The development of novel anticancer agents is a critical area of pharmaceutical research. Derivatives of pyrrole (B145914) and pyrrolizine have demonstrated significant cytotoxic activities against various cancer cell lines, operating through specific molecular pathways.
Activity against Specific Cancer Cell Lines (e.g., MCF-7, A549, HT-29, GIST-T1-R)
In vitro studies have identified potent cytotoxic effects of ethyl-2-amino-pyrrole-3-carboxylates (EAPCs), a class of compounds related to ethyl 3H-pyrrolizine-2-carboxylate, against several soft tissue cancer cell lines. nih.gov Notably, two EAPC compounds, designated EAPC-20 and EAPC-24, showed considerable, dose- and time-dependent inhibition of cancer cell proliferation. nih.gov Their activity was confirmed in a panel of cell lines including leiomyosarcoma (SK-LMS-1), rhabdomyosarcoma (RD), Ewing's sarcoma (A-673), osteosarcoma (U-2 OS), and importantly, a gastrointestinal stromal tumor (GIST-T1) cell line. nih.gov
While direct studies on MCF-7 and A549 cell lines for this specific carboxylate are not detailed in the provided research, other related heterocyclic compounds have shown efficacy. For instance, a novel water-soluble tubulin inhibitor, OAT-449, demonstrated significant cell-killing activity in a concentration range of 6 to 30 nM across eight different cancer cell lines and inhibited tumor development in xenograft models of colorectal adenocarcinoma (HT-29). nih.gov
Table 1: In Vitro Anticancer Activity of Ethyl-2-amino-pyrrole-3-carboxylate (EAPC) Derivatives
| Cell Line | Cancer Type | Observed Effect | Citation |
|---|---|---|---|
| GIST-T1 | Gastrointestinal Stromal Tumor | Considerable inhibition of proliferation | nih.gov |
| SK-LMS-1 | Leiomyosarcoma | Considerable inhibition of proliferation | nih.gov |
| RD | Rhabdomyosarcoma | Considerable inhibition of proliferation | nih.gov |
| A-673 | Ewing's Sarcoma | Considerable inhibition of proliferation | nih.gov |
| U-2 OS | Osteosarcoma | Considerable inhibition of proliferation | nih.gov |
Cellular Mechanistic Studies (e.g., Cell Cycle Arrest, Apoptosis Induction, Tubulin Polymerization Inhibition)
The anticancer effects of these compounds are rooted in their ability to interfere with critical cellular processes required for cancer cell survival and proliferation. The primary mechanisms identified for EAPCs are the disruption of microtubule dynamics and the subsequent triggering of programmed cell death. nih.gov
Research has shown that EAPCs inhibit tubulin polymerization, a crucial process for the formation of the mitotic spindle during cell division. nih.gov This disruption leads to a robust G2/M cell-cycle arrest, causing a significant accumulation of tumor cells in the M-phase (mitosis). nih.gov Ultimately, this mitotic blockage induces cell death through apoptotic pathways. nih.gov
Similarly, the tubulin inhibitor OAT-449 was found to induce profound multi-nucleation and mitotic catastrophe in cancer cells. nih.gov In HT-29 cells, this was associated with an arrest in the G2/M phase of the cell cycle, followed by non-apoptotic cell death. nih.gov This process was linked to the p53-independent accumulation of p21, a key regulator of cell fate. nih.gov
Anti-inflammatory and Analgesic Potential (In Vitro)
Chronic inflammation is linked to various diseases, and the inhibition of key inflammatory enzymes is a major therapeutic strategy. Pyrrolizine derivatives have been investigated as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes central to the inflammatory cascade. nih.govnih.gov
Inhibition of Inflammatory Mediators and Enzymes (e.g., COX/5-LOX)
The development of dual inhibitors of COX and 5-LOX is a key research focus for creating safer anti-inflammatory drugs. nih.gov The COX enzyme is responsible for producing pro-inflammatory prostaglandins, while the 5-LOX enzyme produces leukotrienes. nih.govmdpi.com A series of N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives were synthesized and evaluated as dual COX/5-LOX inhibitors. nih.gov In vitro assays revealed that these compounds exhibited IC50 values (the concentration required to inhibit 50% of enzyme activity) in the micromolar range for both COX-1 and COX-2. nih.gov For instance, licofelone, a pyrrolizine derivative, acts as a dual COX/5-LOX inhibitor with IC50 values in the submicromolar range. nih.gov
Table 2: In Vitro COX Inhibitory Activity of N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Citation |
|---|---|---|---|
| Derivative 12 | 2.45 - 5.69 | 0.85 - 3.44 | nih.gov |
| Derivative 13 | 2.45 - 5.69 | 0.85 - 3.44 | nih.gov |
| Derivative 16 | 2.45 - 5.69 | 0.85 - 3.44 | nih.gov |
Docking studies suggest these pyrrolizine derivatives can fit effectively into the binding sites of COX-1, COX-2, and 5-LOX enzymes. nih.gov This dual inhibition profile represents a promising strategy for developing anti-inflammatory agents with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Antimicrobial Activities (In Vitro)
The rise of antibacterial resistance necessitates the discovery of new antimicrobial agents. Pyrrole-based structures have been identified as valuable scaffolds in the development of new drugs to treat bacterial infections. researchgate.net
Antibacterial Spectrum and Efficacy
Derivatives of ethyl 1H-pyrrole-2-carboxylate have been synthesized and tested for their antibacterial properties against a range of pathogens. One such compound, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC), demonstrated notable activity against Mycobacterium tuberculosis H37Rv, with a Minimum Inhibitory Concentration (MIC) of 0.7 µg/mL. nih.gov This potency is comparable to the standard antimycobacterial drug ethambutol. nih.gov Furthermore, derivatives from this class showed activity against the Gram-positive bacterium Staphylococcus aureus. researchgate.netnih.gov
Another study screened derivatives of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). scielo.org.mx One derivative, in particular, showed activity comparable to the standard antibiotic ciprofloxacin (B1669076) against both bacterial strains at a concentration of 100 µg/mL. scielo.org.mx
Table 3: In Vitro Antibacterial Activity of Pyrrole-2-Carboxylate Derivatives
| Compound/Derivative | Bacterium | Activity (MIC or Inhibition Zone) | Citation |
|---|---|---|---|
| ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | nih.gov |
| ENBHEDPC Derivatives | Staphylococcus aureus | Active (MIC > 3.12 µg/mL) | nih.gov |
| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate derivative (3d) | Escherichia coli | Equipotent to Ciprofloxacin (at 100 µg/mL) | scielo.org.mx |
Antifungal Spectrum and Efficacy
Currently, there is no publicly available scientific literature or data detailing the in vitro antifungal spectrum and efficacy of this compound. While the broader class of pyrrolizine derivatives has been investigated for antimicrobial properties, specific studies on this particular ester are absent from the public domain.
Other Emerging Biological Activities and Target Identification (In Vitro)
Comprehensive searches of scientific databases and literature have not yielded any specific in vitro studies on the biological activities or molecular targets of this compound. Research into the potential biological effects of this compound, outside of antifungal activity, has not been reported in available scientific publications. Therefore, no data on its other emerging biological activities or identified cellular targets can be provided at this time.
Analytical Methodologies for Ethyl 3h Pyrrolizine 2 Carboxylate
The accurate detection and quantification of Ethyl 3H-pyrrolizine-2-carboxylate, a member of the broader class of pyrrolizine alkaloids (PAs), are critical for research, development, and safety assessment. Analytical methodologies must be sensitive, specific, and reliable, particularly when dealing with complex matrices. The methods employed range from fundamental chromatographic techniques for purity checks to advanced mass spectrometric approaches for trace-level detection.
Future Directions and Research Perspectives
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The pursuit of efficient and environmentally benign synthetic methodologies is a paramount goal in modern organic chemistry. For Ethyl 3H-pyrrolizine-2-carboxylate and its analogs, research is increasingly focused on developing novel synthetic routes that offer higher yields, reduced reaction times, and a lower environmental footprint.
One promising approach involves the use of isothiourea catalysis for the enantioselective synthesis of pyrrolizine carboxylates. rsc.org This method has shown high diastereoselectivity and enantioselectivity, offering a pathway to chiral pyrrolizine derivatives. rsc.org Another avenue of exploration is the implementation of one-pot multicomponent reactions. These reactions, which combine multiple starting materials in a single step, are inherently more efficient and sustainable as they reduce the need for purification of intermediates and minimize solvent waste. nih.gov For instance, a one-pot approach combining substituted aldehydes, malononitrile, and dimedone in a water-ethanol mixture has been successfully employed for the synthesis of related heterocyclic compounds, showcasing the potential for greener protocols. nih.gov
Furthermore, the development of catalytic systems that are recyclable and operate under mild conditions is a key research focus. nih.gov The use of catalysts like pyridine-2-carboxylic acid, which has demonstrated dual acid-base behavior and can be recycled, exemplifies the trend towards more sustainable chemical synthesis. nih.gov Such advancements are crucial for the large-scale and cost-effective production of this compound and its derivatives for further investigation and potential commercialization.
Rational Design and Synthesis of New this compound Derivatives with Enhanced Selectivity and Potency
The core structure of this compound provides a versatile template for the rational design of new derivatives with tailored biological activities. Structure-activity relationship (SAR) studies are instrumental in this process, guiding the modification of the parent compound to enhance its potency and selectivity towards specific biological targets. nih.govnih.gov
Research has shown that the introduction of various substituents onto the pyrrolizine ring can significantly impact biological activity. For example, the synthesis of a series of 3-ethyl ester substituted pyrrolizines has demonstrated that modifications at this position can lead to compounds with notable anticancer and antifungal properties. researchgate.netimedpub.com Specifically, the derivatization of the ethyl ester group has yielded compounds with significant activity against the MCF7 cancer cell line. researchgate.netimedpub.com
The design of novel derivatives often involves creating hybrid molecules that combine the pyrrolizine scaffold with other pharmacologically active moieties. This strategy aims to develop compounds with dual or synergistic modes of action. For instance, the synthesis of ethyl benzoate-bearing pyrrolizine derivatives has resulted in compounds with both anti-inflammatory and cytotoxic activities. nih.gov These derivatives have shown preferential inhibition of COX-2, suggesting a potential for developing safer anti-inflammatory agents with reduced gastrointestinal side effects. nih.gov
Advanced Mechanistic Studies at the Molecular and Cellular Level to Elucidate Mode of Action
A thorough understanding of the molecular and cellular mechanisms of action is critical for the development of any therapeutic agent. For this compound and its derivatives, research is focused on identifying their specific molecular targets and elucidating the downstream signaling pathways they modulate.
The biological activities of pyrrolizine derivatives are diverse, ranging from anti-inflammatory and analgesic effects to anticancer properties. pharaohacademy.comnih.gov Mechanistic studies on related compounds have revealed several potential modes of action. For example, some pyrrolizine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. pharaohacademy.comnih.gov The ability of certain derivatives to preferentially inhibit COX-2 over COX-1 is a particularly important finding, as it suggests a more favorable safety profile. nih.gov
In the context of anticancer activity, pyrrolizine-based compounds have been found to act through various mechanisms, including the alkylation of DNA, inhibition of DNA replication, and the targeting of specific kinases involved in cancer cell proliferation and survival. pharaohacademy.com For instance, some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov Future research will likely involve more sophisticated techniques, such as proteomics and transcriptomics, to obtain a comprehensive picture of the cellular response to these compounds.
Exploration of New Biological Targets and Pre-clinical Therapeutic Applications
While much of the research on pyrrolizine derivatives has focused on their anti-inflammatory and anticancer potential, there is a growing interest in exploring their utility in other therapeutic areas. The unique chemical structure of the pyrrolizine scaffold suggests that it may interact with a wide range of biological targets. pharaohacademy.com
Recent studies have highlighted the potential of pyrrolizine derivatives as antimicrobial agents. For example, a specific derivative, ethyl 2-{[aminomethylene]amino}-1-cyano-6,7-dihydro-5H-pyrrolizine-3-carboxylate, has demonstrated antifungal activity comparable to the established drug clotrimazole. researchgate.netimedpub.com This finding opens up new avenues for the development of novel antifungal agents, which are urgently needed to combat the rise of drug-resistant fungal infections.
Furthermore, the diverse biological activities reported for pyrrolizine compounds, including antiviral, anticonvulsant, and antiarrhythmic effects, suggest that this compound and its analogs could be investigated for a broader range of preclinical applications. pharaohacademy.com The identification of new biological targets will be driven by high-throughput screening assays and target-based drug discovery approaches.
Integration of Computational and Experimental Approaches for Accelerated Compound Discovery
The synergy between computational modeling and experimental validation is revolutionizing the field of drug discovery. For this compound, the integration of these approaches is expected to significantly accelerate the identification and optimization of new lead compounds.
Molecular docking and molecular dynamics simulations are powerful computational tools that can predict the binding affinity and interaction patterns of small molecules with their biological targets. nih.govresearchgate.net These methods have been successfully used to study the interaction of pyrrolizine derivatives with enzymes like COX-1 and COX-2, providing insights into their mechanism of action at the molecular level. nih.gov Such in silico studies can help prioritize which derivatives to synthesize and test experimentally, thereby saving time and resources. nih.gov
Q & A
How can researchers optimize the synthesis of Ethyl 3H-pyrrolizine-2-carboxylate derivatives to improve yield and purity?
Methodological Answer:
- Reaction Conditions : Use reflux conditions in absolute ethanol with catalytic acetic acid and drying agents (e.g., Drierite) to minimize hydrolysis and side reactions .
- Monitoring : Track reaction progress via TLC (e.g., CH₂Cl₂/EtOAc 8:2) to identify incomplete conversions and optimize reaction time .
- Purification : Employ flash chromatography or recrystallization to isolate derivatives, as seen in analogous pyrrole carboxylate syntheses .
What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR/ESI-MS : Use ¹H/¹³C NMR to confirm substituent positions and ESI-MS for molecular weight validation (e.g., m/z 309.3 for related pyrrole derivatives) .
- X-Ray Crystallography : Refine crystal structures using SHELXL (via Olex2) for bond-length analysis and validation of stereochemistry, as demonstrated in quinoline derivatives .
How can density-functional theory (DFT) be applied to study the electronic properties of this compound?
Advanced Research Focus:
- Functional Selection : Combine exact-exchange terms with gradient corrections (e.g., B3LYP) to model thermochemical properties and electron density distribution .
- Validation : Compare computed atomization energies or ionization potentials with experimental data to refine computational models .
How should researchers address discrepancies in spectroscopic data or crystallographic parameters for this compound?
Data Contradiction Analysis:
- Cross-Validation : Reconcile NMR shifts with X-ray bond lengths (e.g., carbonyl groups at ~1.22 Å ) to confirm structural assignments.
- Reproducibility : Standardize synthesis protocols to avoid artifacts from incomplete characterization, as observed in under-documented pyrrole derivatives .
What strategies are effective in establishing structure-activity relationships (SAR) for biological activity?
Advanced Experimental Design:
- Analog Synthesis : Introduce substituents (e.g., naphthyl or cyclopropyl groups) to test steric/electronic effects on activity, as seen in pyrrolo-quinoxaline derivatives .
- In Vitro Assays : Screen derivatives for lipid-lowering or antiviral activity using cell-based models, referencing protocols for pyrrole carboxylates .
What are common side reactions during synthesis, and how can they be mitigated?
Basic Optimization:
- Byproduct Formation : Control ester hydrolysis by avoiding aqueous conditions during workup. Use anhydrous solvents and drying agents .
- Oxidation : Protect reactive amino groups via temporary blocking agents (e.g., Boc) during substitutions .
How to design multi-step synthesis routes for complex derivatives of this compound?
Advanced Methodological Approach:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
